molecular formula C6H5BrN4 B6202021 2-(azidomethyl)-5-bromopyridine CAS No. 1427172-18-6

2-(azidomethyl)-5-bromopyridine

Cat. No.: B6202021
CAS No.: 1427172-18-6
M. Wt: 213
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Description

2-(Azidomethyl)-5-bromopyridine is an organic compound that belongs to the class of azides and bromopyridines It is characterized by the presence of an azidomethyl group (-CH2N3) attached to the second position and a bromine atom attached to the fifth position of a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azidomethyl)-5-bromopyridine typically involves the introduction of the azidomethyl group to a bromopyridine precursor. One common method is the nucleophilic substitution reaction where a bromopyridine derivative is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. Continuous flow reactors allow for better control over reaction conditions, reducing the risk associated with handling azides, which are known for their explosive nature .

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-5-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Sodium Azide (NaN3): Used for introducing the azide group.

    Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Common solvents for nucleophilic substitution reactions.

    Copper(I) Catalysts: Used in Huisgen cycloaddition reactions to form triazoles.

    Lithium Aluminum Hydride (LiAlH4): A reducing agent for converting azides to amines.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azide group.

Mechanism of Action

The mechanism of action of 2-(azidomethyl)-5-bromopyridine is largely dependent on the reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles such as alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the regioselectivity and efficiency of the process . The molecular targets and pathways involved are specific to the context in which the compound is used, such as in the synthesis of bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)pyridine: Lacks the bromine atom at the fifth position.

    5-Bromo-2-methylpyridine: Contains a methyl group instead of an azidomethyl group.

    2-(Azidomethyl)-5-chloropyridine: Contains a chlorine atom instead of a bromine atom.

Uniqueness

2-(Azidomethyl)-5-bromopyridine is unique due to the presence of both the azidomethyl and bromine groups, which confer distinct reactivity patterns. The bromine atom can participate in further substitution reactions, while the azidomethyl group can undergo cycloaddition and reduction reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

1427172-18-6

Molecular Formula

C6H5BrN4

Molecular Weight

213

Purity

95

Origin of Product

United States

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